N-ethyl-4-(trifluoromethyl)aniline
Overview
Description
N-ethyl-4-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of aniline derivatives which are characterized by the presence of a trifluoromethyl group. This functional group significantly influences the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas, including the development of materials for electrophotography, liquid crystals, and organic synthesis methodologies .
Synthesis Analysis
The synthesis of compounds related to N-ethyl-4-(trifluoromethyl)aniline often involves the use of anilines with trifluoromethyl or trifluoromethoxy substituents. For instance, trifluoromethoxy-substituted anilines can be metalated with organolithium reagents, allowing for further functionalization and the synthesis of complex structures such as benzodiazepines . Additionally, N-trifluoroethylanilines can be prepared by reacting anilines with ethyl trifluoroacetate or trifluoroacetic anhydride, followed by reduction . These methods highlight the versatility of aniline derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of N-ethyl-4-(trifluoromethyl)aniline derivatives can be significantly affected by the presence of the trifluoromethyl group. For example, the introduction of trifluoromethyl or trifluoromethoxy groups to aniline derivatives can stabilize certain liquid crystalline phases, which is of interest in the field of materials science . The molecular geometry and electronic structure of related compounds have been investigated using spectroscopic methods and theoretical calculations, providing insights into their behavior in different environments .
Chemical Reactions Analysis
Aniline derivatives with trifluoromethyl groups participate in various chemical reactions. They can undergo chemoselective reactions with ethyl 4,4,4-trifluoroacetoacetate to yield products that can be cyclized into quinolinones . The reactivity of these compounds can be tuned by reaction conditions, such as solvent and temperature, which allows for the selective synthesis of desired products. Furthermore, the presence of the trifluoromethyl group can influence the reactivity and selectivity of metalation reactions, as seen in the synthesis of trifluoromethoxy-substituted anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-ethyl-4-(trifluoromethyl)aniline and its derivatives are influenced by the trifluoromethyl group. This group is highly electronegative, which can affect the acidity of the hydrogen atoms adjacent to the nitrogen atom, as well as the overall polarity and dipole moment of the molecule . These properties are crucial in applications such as liquid crystals, where the stability of different phases and the orientational order are important . Additionally, the introduction of the trifluoromethyl group can enhance the electron-transporting ability of aniline derivatives, making them suitable for use in electrophotographic applications .
Scientific Research Applications
Synthesis of Quinolinones and Quinolines N-ethyl-4-(trifluoromethyl)aniline derivatives are involved in the synthesis of various quinolinones and quinolines, compounds known for their diverse applications in medicinal chemistry and materials science. Gong and Kato (2004) explored the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using trifluoroacetaldehyde ethyl hemiacetal and aniline derivatives, yielding products with potential pharmaceutical applications (Gong & Kato, 2004). Marull, Lefebvre, and Schlosser (2004) also developed methods for synthesizing 4-(trifluoromethyl)-2-quinolinones, highlighting the utility of these compounds in the development of novel chemicals (Marull, Lefebvre, & Schlosser, 2004).
Corrosion Inhibition In the field of material science, N-ethyl-4-(trifluoromethyl)aniline derivatives have been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a compound containing N-ethyl-4-(trifluoromethyl)aniline structure and demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments (Daoud et al., 2014).
Electrochemical Applications Shah and Iroh (2002) investigated the electrochemical synthesis and corrosion behavior of poly(N-ethyl aniline) coatings, highlighting the potential of N-ethyl-4-(trifluoromethyl)aniline derivatives in enhancing corrosion resistance for metallic alloys (Shah & Iroh, 2002).
Photonic and Electronic Materials N-ethyl-4-(trifluoromethyl)aniline derivatives have shown promise in the development of materials for photonic and electronic applications. Raaghul, Kannan, and Vijayakumar (2022) conducted computational studies on a derivative of N-ethyl-4-(trifluoromethyl)aniline, showcasing its potential as a nonlinear optical chromophore for photonic applications (Raaghul, Kannan, & Vijayakumar, 2022).
Safety And Hazards
“N-ethyl-4-(trifluoromethyl)aniline” is toxic if swallowed or inhaled. It causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects .
Relevant Papers One relevant paper is “19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride” which discusses the reaction of “N-ethyl-4-(trifluoromethyl)aniline” with trifluoroacetic anhydride (TFAA) .
properties
IUPAC Name |
N-ethyl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVSSAGTWMDGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460132 | |
Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(trifluoromethyl)aniline | |
CAS RN |
820209-45-8 | |
Record name | ETHYL-(4-TRIFLUOROMETHYL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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